molecular formula C18H27N7O B5541681 4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

Cat. No.: B5541681
M. Wt: 357.5 g/mol
InChI Key: FIOKFEQPURYWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine is a useful research compound. Its molecular formula is C18H27N7O and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.22770851 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Agents Synthesis

Research has explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines incorporating morpholine, piperidine, or piperazine moieties, demonstrating potential as antihypertensive agents. Compounds showing promising activity were identified, emphasizing the potential medical applications of such structures in treating hypertension (S. M. Bayomi et al., 1999).

Chemoselective Cross-Benzoin Reactions

Morpholinone- and piperidinone-derived triazolium salts have been shown to catalyze highly chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes. These findings could be beneficial for synthetic organic chemistry, providing a pathway to synthesize complex molecules efficiently (S. Langdon et al., 2014).

Antimicrobial Activity

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, indicating the potential for developing new antimicrobial agents (H. Bektaş et al., 2010).

Metal Complex Investigations

Studies on piperidine-, morpholine-4-, N-methylpiperazine-4-, and thiornorpholine-4-carbodithioate complexes of various metals have been conducted, focusing on their preparation, characterization, and potential applications. These complexes' spectroscopic methods, magnetic susceptibilities, and stereochemistry provide insights into their structural properties and potential uses in various scientific fields (C. Preti et al., 1980).

Properties

IUPAC Name

4-[[4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O/c1-14-17(20-6-5-19-14)25-7-3-15(4-8-25)18-22-21-16(23(18)2)13-24-9-11-26-12-10-24/h5-6,15H,3-4,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOKFEQPURYWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)C3=NN=C(N3C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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